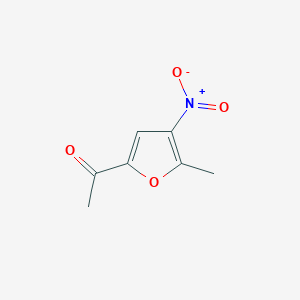
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- is an organic compound with the molecular formula C7H7NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and methyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- typically involves the nitration of 5-methyl-2-furancarboxaldehyde followed by oxidation. The nitration process introduces the nitro group at the 4-position of the furan ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring structure also plays a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(5-methyl-2-furanyl)-: Similar structure but lacks the nitro group.
1-(5-methyl-2-nitro-3-phenyl-2,3-dihydrofuran-4-yl)ethanone: Contains a phenyl group and a dihydrofuran ring.
Uniqueness
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- is unique due to the presence of both nitro and methyl groups on the furan ring, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for forming various derivatives, while the methyl group influences its stability and solubility.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C7H7NO4 |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
1-(5-methyl-4-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3H,1-2H3 |
InChI-Schlüssel |
GUWFCFRFVZORHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



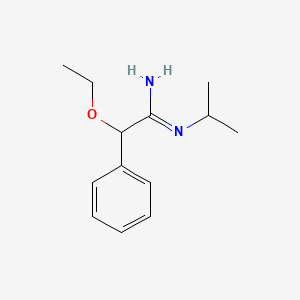
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)

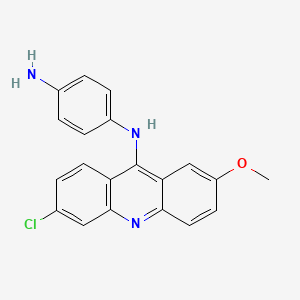
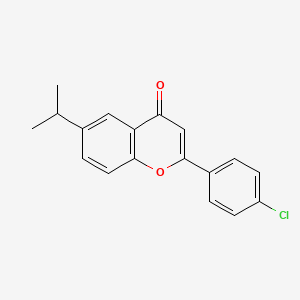

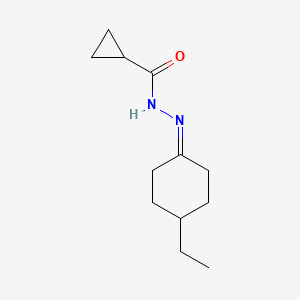
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
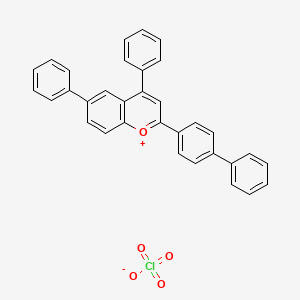
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)


